An In-depth Technical Guide to 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine
An In-depth Technical Guide to 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine, a heterocyclic compound increasingly recognized for its utility as a building block in the synthesis of targeted protein degraders. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates available information and provides context based on the broader class of triazolopyrazine derivatives. This guide covers its fundamental chemical properties, offers a generalized synthetic approach, and discusses its potential applications in drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine, systematically named tert-butyl 4,6,7-trihydro-[1][2][3]triazolo[1,5-a]pyrazine-5(5H)-carboxylate, is a bifunctional molecule featuring a triazolopyrazine core and a tert-butyloxycarbonyl (Boc) protecting group. The presence of the Boc group on the pyrazine nitrogen allows for controlled, stepwise reactions, making it a valuable intermediate in multi-step organic synthesis.
Physicochemical Data
Quantitative physicochemical and spectral data for 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine are not extensively reported in peer-reviewed literature. The following table summarizes the basic information available from commercial suppliers.[1]
| Property | Value | Source |
| CAS Number | 1245782-69-7 | [1] |
| Molecular Formula | C₁₀H₁₆N₄O₂ | [1] |
| Molecular Weight | 224.26 g/mol | [1] |
| Appearance | Solid (presumed) | General knowledge |
| Purity | ≥95% | [1] |
| Storage | Room temperature | [1] |
Note: Data such as melting point, boiling point, solubility, and pKa are not publicly available at the time of this writing.
Spectral Data
Synthesis and Reactivity
General Synthetic Approach
While a specific, detailed experimental protocol for the synthesis of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine is not published, a plausible retro-synthetic analysis suggests it can be prepared from simpler starting materials. The synthesis of the core triazolopyrazine scaffold often involves the condensation of a substituted hydrazine with a pyrazine derivative, followed by cyclization. The Boc-protection of the pyrazine nitrogen would likely be a key step to ensure regioselectivity in subsequent reactions.
The following diagram illustrates a generalized synthetic workflow for related triazolopyrazine compounds, which could be adapted for the synthesis of the target molecule.
Caption: Generalized synthetic workflow for 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine.
Key Reactivity
The key reactive sites of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine are the Boc-protected nitrogen and the triazole ring. The Boc group can be readily removed under acidic conditions to liberate the secondary amine, which can then be functionalized, for example, by acylation or alkylation. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules like PROTACs, where it can be incorporated as a linker component. The triazole ring itself can also potentially undergo further chemical modifications, although this is less common in its application as a linker.
Application in Targeted Protein Degradation
The primary application of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine is as a building block in the field of targeted protein degradation (TPD).[1] TPD is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.
Role in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that consist of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine is designed to be incorporated into the linker component of a PROTAC. After deprotection of the Boc group, the exposed amine can be coupled to either the POI-binding ligand or the E3 ligase ligand, or to another part of the linker chain.
The following diagram illustrates the general mechanism of action of a PROTAC.
Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Potential Signaling Pathways
The specific signaling pathways impacted by a PROTAC containing a 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine-derived linker would depend entirely on the protein of interest that is targeted for degradation. The triazolopyrazine scaffold is found in molecules with a wide range of biological activities, targeting various pathways. For instance, different derivatives have been explored as inhibitors of kinases, epigenetic modulators, and as antibacterial or antiviral agents. Therefore, a PROTAC utilizing this building block could be designed to target proteins involved in cancer signaling, inflammation, neurodegeneration, or infectious diseases.
Experimental Protocols
As no specific experimental protocols for the synthesis or use of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine are available in the public domain, the following are generalized procedures for key transformations relevant to its application.
General Protocol for Boc Deprotection
-
Dissolve 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine in a suitable organic solvent (e.g., dichloromethane or 1,4-dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can often be used directly in the next step or can be neutralized with a base (e.g., triethylamine or saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.
General Protocol for Amide Coupling (for PROTAC Synthesis)
-
To a solution of the deprotected triazolopyrazine amine and a carboxylic acid (either the POI ligand or E3 ligase ligand with a carboxylic acid handle) in an anhydrous aprotic solvent (e.g., dimethylformamide or dichloromethane), add a peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt).
-
Add an organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-linked conjugate.
The following diagram outlines a logical workflow for the incorporation of the deprotected building block into a PROTAC.
Caption: Workflow for incorporating the building block into a PROTAC molecule.
Conclusion
5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine is a valuable chemical intermediate for the synthesis of complex molecules, particularly in the rapidly evolving field of targeted protein degradation. Its pre-installed, protected amine on a rigid heterocyclic scaffold makes it an attractive component for the construction of PROTAC linkers. While a comprehensive public dataset on its specific properties is currently lacking, its utility is evident from its commercial availability as a "Protein Degrader Building Block." Further research and publication of its detailed chemical and biological characterization will undoubtedly facilitate its broader application in drug discovery and chemical biology. Researchers are encouraged to perform their own characterization of this compound upon acquisition.
